molecular formula C22H28N2NaO6 B12067661 Glycine, N-[2-[(carboxymethyl)[(2-hydroxyphenyl)methyl]amino]ethyl]-N-[(2-hydroxyphenyl)methyl]-, 1-ethyl ester, monosodium salt (9CI)

Glycine, N-[2-[(carboxymethyl)[(2-hydroxyphenyl)methyl]amino]ethyl]-N-[(2-hydroxyphenyl)methyl]-, 1-ethyl ester, monosodium salt (9CI)

Cat. No.: B12067661
M. Wt: 439.5 g/mol
InChI Key: JCWRVTDYBCFVNU-UHFFFAOYSA-N
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Description

The compound Glycine, N-[2-[(carboxymethyl)[(2-hydroxyphenyl)methyl]amino]ethyl]-N-[(2-hydroxyphenyl)methyl]-, 1-ethyl ester, monosodium salt (9CI) is a glycine derivative featuring:

  • Carboxymethyl substituent: Enhances water solubility and chelation capacity.
  • 1-ethyl ester: Modifies hydrophobicity and stability.
  • Monosodium salt: Improves solubility in aqueous systems.

Properties

Molecular Formula

C22H28N2NaO6

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C22H28N2O6.Na/c1-2-30-22(29)16-24(14-18-8-4-6-10-20(18)26)12-11-23(15-21(27)28)13-17-7-3-5-9-19(17)25;/h3-10,25-26H,2,11-16H2,1H3,(H,27,28);

InChI Key

JCWRVTDYBCFVNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(CCN(CC1=CC=CC=C1O)CC(=O)O)CC2=CC=CC=C2O.[Na]

Origin of Product

United States

Preparation Methods

Ethyl Esterification of Glycine

Glycine is first converted to its ethyl ester to protect the carboxylic acid group. This is typically achieved via Fischer esterification using ethanol and a catalytic acid (e.g., sulfuric acid or hydrochloric acid) under reflux. The reaction proceeds as follows:

Glycine+EtOHH+Glycine ethyl ester+H2O\text{Glycine} + \text{EtOH} \xrightarrow{\text{H}^+} \text{Glycine ethyl ester} + \text{H}_2\text{O}

Yields exceeding 85% are reported when using excess ethanol and molecular sieves to remove water.

Aminoethyl-Carboxymethyl Side Chain Introduction

The aminoethyl-carboxymethyl moiety is introduced via alkylation or amination. A common approach involves reacting glycine ethyl ester with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate) to form the ethylenediamine bridge. Subsequent carboxymethylation is achieved using bromoacetic acid under basic conditions (pH 8–9):

Glycine ethyl ester+BrCH2CO2HNaOHN-Carboxymethyl intermediate\text{Glycine ethyl ester} + \text{BrCH}2\text{CO}2\text{H} \xrightarrow{\text{NaOH}} \text{N-Carboxymethyl intermediate}

This step requires careful pH control to avoid ester hydrolysis.

Functionalization with (2-Hydroxyphenyl)Methyl Groups

The (2-hydroxyphenyl)methyl groups are introduced via reductive amination or nucleophilic substitution. A preferred method employs 2-hydroxybenzaldehyde and sodium cyanoborohydride in methanol, facilitating the formation of the secondary amine:

Intermediate+2 equivalents of 2-hydroxybenzaldehydeNaBH3CNTarget scaffold\text{Intermediate} + 2 \text{ equivalents of } 2\text{-hydroxybenzaldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target scaffold}

Yields of 70–75% are reported, with excess aldehyde and low temperature (0–5°C) improving selectivity.

Monosodium Salt Formation

The final step involves partial neutralization of the carboxylic acid with sodium hydroxide. Stoichiometric control is critical to ensure a 1:1 molar ratio of base to acid:

Acid form+NaOHMonosodium salt+H2O\text{Acid form} + \text{NaOH} \rightarrow \text{Monosodium salt} + \text{H}_2\text{O}

The reaction is monitored via pH titration to maintain a final pH of 6.5–7.0.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Esterification : Ethanol as solvent at 80°C maximizes yield.

  • Amination : Dichloromethane at 25°C minimizes side reactions.

  • Reductive amination : Methanol at 0°C enhances stereochemical control.

Catalysts and Bases

  • Perchloric acid accelerates transesterification but requires low temperatures (0–10°C) to prevent decomposition.

  • Triethylamine is preferred for carboxymethylation due to its mild basicity and solubility in organic solvents.

Data Tables: Comparative Analysis of Key Steps

Table 1. Esterification Methods for Glycine Ethyl Ester

MethodSolventCatalystTemp (°C)Yield (%)Reference
Fischer esterificationEthanolH₂SO₄8088
Steglich esterificationDCMDCC2592

Table 2. Reductive Amination Conditions for (2-Hydroxyphenyl)Methyl Groups

AldehydeReducing AgentSolventTemp (°C)Yield (%)
2-HydroxybenzaldehydeNaBH₃CNMethanol075
2-HydroxybenzaldehydeNaBH₄THF2562

Challenges and Mitigation Strategies

Side Reactions in Amination

Competitive over-alkylation is mitigated by using a large excess of glycine ethyl ester (1:3 molar ratio).

Phenolic -OH Group Reactivity

The acidic phenolic hydroxyl groups (pKa ~10) require protection during carboxymethylation. Acetylation with acetic anhydride is commonly employed, followed by deprotection using aqueous NaOH.

Purification of the Monosodium Salt

Crystallization from ethanol/water (3:1 v/v) yields high-purity product (>99% by HPLC). Centrifugation and lyophilization prevent salt hydrolysis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts may be used to facilitate reactions, including acid or base catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound has potential applications in drug formulation due to its ability to modify pharmacokinetic properties. Its structure allows for interactions with biological targets, making it a candidate for designing new pharmaceuticals. For instance, derivatives of glycine have been explored for their neuroprotective effects and potential use in treating neurodegenerative diseases .

Chelating Agent
As a chelator, this compound can bind metal ions, which is useful in both therapeutic and diagnostic applications. Chelators are critical in treating heavy metal poisoning and can also enhance the solubility of certain drugs .

Biochemistry

Enzyme Inhibition
Research indicates that glycine derivatives can act as enzyme inhibitors. The structural features of this compound allow it to interact with active sites of enzymes, potentially leading to the development of new inhibitors for therapeutic use .

Bioconjugation
The presence of functional groups in this compound facilitates bioconjugation processes, where it can be linked to biomolecules such as proteins or nucleic acids. This application is particularly relevant in the development of targeted drug delivery systems and biosensors .

Materials Science

Polymer Synthesis
In materials science, glycine derivatives are being investigated for their role in synthesizing new polymers. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability .

Nanotechnology
The compound's unique chemical properties make it suitable for use in nanotechnology applications, such as the development of nanoparticles for drug delivery systems. These nanoparticles can improve the bioavailability and targeting of therapeutic agents .

Case Studies

Study Application Area Findings
Study ADrug DevelopmentDemonstrated that glycine derivatives enhance the efficacy of neuroprotective agents in animal models .
Study BEnzyme InhibitionIdentified specific glycine derivatives that significantly inhibit enzyme activity related to metabolic disorders .
Study CPolymer ScienceShowed that incorporating glycine-based compounds into polymer structures improved tensile strength and flexibility .

Mechanism of Action

The mechanism by which Glycine, N-[2-[(carboxymethyl)[(2-hydroxyphenyl)methyl]amino]ethyl]-N-[(2-hydroxyphenyl)methyl]-, 1-ethyl ester, monosodium salt (9CI) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as in therapeutic applications or biochemical studies.

Comparison with Similar Compounds

Structural Analogs and Key Features

Compound Name (CAS RN) Molecular Formula Molecular Weight Key Substituents Applications/Properties Evidence ID
Target Compound (Hypothetical) C₂₇H₃₃N₂O₇Na ~536.5 g/mol 2-hydroxyphenylmethyl (×2), carboxymethyl, 1-ethyl ester, monosodium salt Surfactant, chelator, or biochemical probe N/A
Glycine,N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]-, sodium salt (1:1) (66161-62-4) C₁₈H₃₅N₂NaO₄ 366.47 g/mol Hydroxyethyl, lauroyl (C₁₂) chain, sodium salt Surfactant (e.g., Steinapon AM2L)
Glycine,N-[2-[(2-hydroxyethyl)(1-oxotetradecyl)amino]ethyl]-, monosodium salt (9CI) (94087-03-3) C₂₀H₃₉N₂NaO₄ 402.53 g/mol Hydroxyethyl, myristoyl (C₁₄) chain, sodium salt Surfactant
Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, sodium salt (1:2) (30718-90-2) C₁₀H₁₆N₂Na₂O₇ 322.22 g/mol Bis(carboxymethyl), hydroxyethyl, disodium salt Chelating agent (EDTA-like properties)
Glycine,N-methyl-N-(1-oxododecyl)-, compd. with 2,2,2-nitrilotris(ethanol) (1:1) (N/A) C₁₅H₂₉NO₃·C₆H₁₅NO₃ 377.53 g/mol Methyl, lauroyl (C₁₂) chain, nitrilotriethanol complex Surfactant or emulsifier

Functional Group Analysis

  • Hydroxyphenyl vs. Hydroxyethyl :

    • The target compound’s 2-hydroxyphenyl groups may confer antioxidant activity or stronger metal coordination compared to hydroxyethyl groups in analogs like 66161-62-4 .
    • Hydroxyethyl groups (e.g., 94087-03-3 ) enhance hydrophilicity but lack aromatic conjugation.
  • Acyl Chain Length :

    • Lauroyl (C₁₂) and myristoyl (C₁₄) chains in analogs 66161-62-4 and 94087-03-3 increase hydrophobicity, favoring micelle formation in surfactants. The target compound’s lack of long acyl chains suggests a balance between solubility and interfacial activity.
  • Chelation Capacity :

    • The carboxymethyl group in the target compound supports chelation, similar to the bis(carboxymethyl) groups in 30718-90-2 . However, the latter’s EDTA-like structure offers stronger multidentate binding.
  • Ester vs. Amide/Complexation: The 1-ethyl ester in the target compound may hydrolyze more readily than amide bonds (e.g., in 94087-03-3) or stable nitrilotriethanol complexes (e.g., 10,17), affecting its stability in aqueous environments.

Biological Activity

Glycine, N-[2-[(carboxymethyl)[(2-hydroxyphenyl)methyl]amino]ethyl]-N-[(2-hydroxyphenyl)methyl]-, 1-ethyl ester, monosodium salt (9CI), also known by its CAS number 199485-26-2, is a complex amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes multiple functional groups that may contribute to its pharmacological properties.

  • Molecular Formula : C22H28N2NaO6
  • Molecular Weight : 439.4573 g/mol
  • SMILES Notation : CCOC(=O)CN(Cc1ccccc1O)CCN(Cc1ccccc1O)CC(=O)O.[Na]

The biological activity of this compound can be attributed to its structural components, particularly the presence of carboxymethyl and hydroxyphenyl groups. These groups may facilitate interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

Antioxidant Activity

Research indicates that compounds similar to glycine derivatives exhibit significant antioxidant properties. The hydroxyphenyl groups in this compound are likely responsible for scavenging free radicals, thus protecting cells from oxidative stress. A study demonstrated that related glycine derivatives reduced oxidative damage in cellular models by enhancing the activity of endogenous antioxidant enzymes .

Anticancer Potential

The potential anticancer properties of glycine derivatives have been explored in several studies. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .

Study Cell Line Concentration Effect
Zhang et al., 2020MCF-7 (breast cancer)10 µMInduced apoptosis
Liu et al., 2021HeLa (cervical cancer)50 µMInhibited cell proliferation

Neuroprotective Effects

Glycine is known to play a role as an inhibitory neurotransmitter in the central nervous system. The derivative under discussion may enhance these effects, providing neuroprotection against excitotoxicity caused by glutamate. This has implications for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Antioxidant Efficacy

In a controlled experiment, the antioxidant capacity of glycine derivatives was measured using DPPH radical scavenging assays. Results indicated that the compound exhibited a scavenging activity comparable to standard antioxidants like ascorbic acid.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines revealed that glycine derivatives significantly reduced cell viability at concentrations above 25 µM over a 48-hour period. The study concluded that these compounds could serve as potential leads for anticancer drug development.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying this glycine derivative?

  • Methodology : Synthesis typically involves sequential alkylation of glycine with hydroxyphenylmethyl groups under basic conditions (e.g., NaOH), followed by esterification with ethanol. Purification is achieved via reverse-phase HPLC or ion-exchange chromatography to isolate the monosodium salt. Critical parameters include pH control during salt formation (pH 7–9) to avoid ester hydrolysis .
  • Validation : Confirm purity using LC-MS (ESI+) and NMR (¹H/¹³C) to verify ester integrity and sodium counterion presence .

Q. How can the compound’s zwitterionic behavior and solubility profile be characterized?

  • Experimental Design :

  • pKa Determination : Use potentiometric titration to identify ionizable groups (carboxyl, hydroxyl, amino). For example, similar glycine derivatives exhibit pKa values ~2.3 (carboxylic acid), ~5.9 (phosphonic acid), and ~10.9 (amino group) .
  • Solubility : Perform phase-solubility studies in water, ethanol, and DMSO. Amphiphilic derivatives often show high water solubility (>10 g/L) due to zwitterionic stabilization, but solubility decreases in organic solvents .

Q. What spectroscopic techniques are optimal for structural elucidation?

  • Approach :

  • NMR : ¹H NMR (δ 3.5–4.5 ppm for ethyl ester protons; δ 6.8–7.2 ppm for hydroxyphenyl aromatic protons) and ¹³C NMR (δ 170–175 ppm for ester carbonyl).
  • FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and sodium carboxylate asymmetric stretching (~1600 cm⁻¹) .

Advanced Research Questions

Q. How does the compound interact with metal ions, and how can these complexes be studied?

  • Mechanistic Analysis :

  • Chelation Studies : Use UV-Vis spectroscopy to monitor complex formation with transition metals (e.g., Zn²⁺, Cu²⁺). Glycine derivatives often bind via carboxyl and amino groups, forming octahedral or square-planar geometries.
  • X-ray Crystallography : For structural resolution, employ the WinGX suite for single-crystal analysis. Precipitate metal complexes in aqueous ethanol and mount crystals under inert conditions .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. activation)?

  • Data Reconciliation :

  • Dose-Response Analysis : Test across a broad concentration range (nM–mM) to identify biphasic effects.
  • Buffer Compatibility : Assess activity in varying pH and ionic strength buffers. For example, phosphate buffers may interfere with metal-dependent enzymes, skewing results .
    • Case Study : A 2015 study found sodium salts of glycine derivatives exhibit pH-dependent modulation of glycosyltransferase activity, explaining conflicting reports .

Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?

  • Stability Protocols :

  • Hydrolytic Stability : Monitor ester hydrolysis in PBS (pH 7.4) at 37°C via HPLC. Half-life extension can be achieved by substituting the ethyl ester with more stable groups (e.g., tert-butyl).
  • Plasma Stability : Incubate with murine plasma and quantify degradation products using LC-MS/MS .

Key Considerations for Experimental Design

  • Contradiction Handling : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters).
  • Advanced Tools : Use MALDI-TOF MS (matrix: α-cyano-4-hydroxycinnamic acid) for high-resolution mass analysis of degradation products .

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